Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[5-(dimethylamino)-2-nitrophenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-12(2)9-4-5-10(13(15)16)8(6-9)7-11(14)17-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGZYHFLOMVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate typically involves multiple steps. One common method starts with the nitration of dimethylaniline to produce 3-nitrodimethylaniline. This intermediate is then subjected to a series of reactions, including esterification, to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as lead acetate can be used to accelerate the reaction rates and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and strong acids or bases for hydrolysis and substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino-substituted or hydrolyzed products, which can be further utilized in different applications.
Scientific Research Applications
Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-(2-Hydroxy-5-Nitrophenyl)Acetate ()
- Structure: Differs by replacing the dimethylamino group with a hydroxyl (-OH) at position 5 and using an ethyl ester (-COOCH₂CH₃).
- Key Differences: Hydrogen Bonding: The hydroxyl group forms strong O-H⋯O hydrogen bonds, enhancing crystallinity and stability (melting point: 325 K) . Reactivity: The hydroxyl group can undergo etherification or oxidation, whereas the dimethylamino group in the target compound may participate in alkylation or act as a weak base.
2-(3-Methyl-2-Nitrophenyl)Acetic Acid Derivatives ()
- Examples : 2-(3-Methyl-4-nitrophenyl)acetic acid (CAS 143665-37-6) and 2-Methyl-3-nitrophenylacetic acid (CAS 23876-15-5).
- Key Differences: Substituent Position: Methyl and nitro groups occupy adjacent positions (e.g., 3-methyl-2-nitro), altering steric hindrance and electronic effects.
Ranitidine-Related Compounds ()
- Examples : Ranitidine nitroacetamide and Ranitidine diamine hemifumarate.
- Key Differences: Core Structure: Ranitidine derivatives feature a furan ring with a dimethylamino-methyl group, contrasting with the benzene ring in the target compound. Nitro Group Placement: The nitro group in Ranitidine is part of an acetamide side chain, whereas it is directly attached to the phenyl ring in the target compound. Biological Activity: Ranitidine derivatives are antihistamines, suggesting divergent applications compared to the target compound’s intermediate role.
2-[4-[(Dimethylamino)Methyl]Phenyl]Acetic Acid ()
- Structure: The dimethylamino group is attached via a methylene (-CH₂-) bridge at position 4 of the phenyl ring.
- Electronic Effects: The dimethylamino group is farther from the aromatic ring, reducing its electron-donating resonance effects compared to the target compound.
Methyl 2-[(2-Nitrophenyl)Amino]Acetate ()
- Structure: Features an amino (-NH-) linkage between the nitro-substituted phenyl ring and the ester.
- Key Differences: Basicity: The amino group is less basic than dimethylamino, altering pH-dependent solubility. Hydrogen Bonding: The -NH- group can act as both donor and acceptor, unlike the tertiary amine in the target compound.
Research Findings and Implications
- Synthetic Routes: The target compound likely requires nitro-group introduction via nitration (similar to ) and protection of the dimethylamino group during esterification.
- Reactivity : The push-pull electronic effects may enhance electrophilic substitution at specific ring positions, useful in constructing heterocyclic frameworks.
- Stability: The absence of hydroxyl groups (cf.
Biological Activity
Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- Functional Groups : Nitro group, dimethylamino group, ester group
This compound's structure is crucial for its biological activity, particularly the presence of the nitro and dimethylamino groups which are known to influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with various cellular components, leading to different biological effects. The dimethylamino group may also participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. The following table summarizes key findings regarding its antimicrobial activity:
| Study | Microorganism | Activity | Reference |
|---|---|---|---|
| Study A | Pseudomonas aeruginosa | Inhibition of biofilm formation | |
| Study B | Staphylococcus aureus | MIC = 425 mg/L | |
| Study C | Escherichia coli | Moderate inhibition observed |
The compound has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which plays a critical role in quorum sensing and biofilm formation. This inhibition can disrupt bacterial communication and reduce pathogenicity .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. The following table presents findings from various studies:
In NSCLC models, the compound demonstrated significant cytotoxic effects at low concentrations, suggesting a promising avenue for further development as an anticancer agent. Moreover, it has shown selective toxicity towards cancer cells while sparing healthy cells, highlighting its potential therapeutic index .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study focused on the inhibition of biofilm formation by derivatives of this compound against Pseudomonas aeruginosa. The results indicated that specific modifications in the structure enhanced the anti-biofilm activity significantly .
- Research on Anticancer Mechanisms : Another investigation evaluated the compound's effect on various cancer cell lines, revealing that it induced apoptosis through oxidative stress mechanisms. The study highlighted that the compound could effectively target ALDH1 isoforms, which are often overexpressed in cancer cells .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted to identify modifications that enhance biological activity. The study concluded that certain substitutions on the nitrophenyl moiety could significantly improve potency against both microbial and cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
